PFI-3

Vue d'ensemble

Description

PFI-3 est un inhibiteur sélectif des bromodomaines au sein de la sous-famille A du régulateur de la chromatine dépendant de l'actine associé à la matrice lié au SWI/SNF (SMARCA2) et SMARCA4. Ces protéines sont des ATPases catalytiques dans le complexe de remodelage de la chromatine SWI/SNF, qui joue un rôle crucial dans la régulation des gènes, le maintien des cellules souches et la spécification de la lignée .

Applications De Recherche Scientifique

PFI-3 has a wide range of applications in scientific research:

Chemistry: Used as a chemical probe to study the function of bromodomains in chromatin remodeling.

Biology: Helps in understanding the role of SMARCA2 and SMARCA4 in stem cell maintenance and differentiation.

Medicine: Investigated for its potential to sensitize cancer cells to DNA-damaging chemotherapeutics by inhibiting SWI/SNF chromatin binding

Industry: Utilized in the development of new therapeutic agents targeting bromodomains.

Mécanisme D'action

Target of Action

PFI-3 primarily targets the bromodomains of the SWI/SNF chromatin remodeler, specifically the SMARCA2, SMARCA4, and Polybromo 1 (PBRM1) subunits . These targets play a crucial role in DNA repair and chromatin remodeling .

Mode of Action

This compound binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, effectively blocking their chromatin binding . This results in the dissociation of the corresponding SWI/SNF proteins from chromatin . The compound displays high specificity for these targets, showing 30-fold selectivity over other sub-family branches .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA damage response (DDR) pathway . By inhibiting the SWI/SNF chromatin remodeler, this compound disrupts the normal function of the DDR pathway, leading to defects in double-strand break (DSB) repair and aberrations in damage checkpoints .

Pharmacokinetics

It’s known that this compound is soluble in dmso and ethanol, suggesting good bioavailability

Result of Action

The inhibition of SWI/SNF by this compound leads to an increase in cell death, primarily via necrosis and senescence . It has been observed that this compound sensitizes several human cancer cell lines to DNA damage induced by chemotherapeutic drugs such as doxorubicin . This activity occurs only for the cancer cells that require SWI/SNF for DNA repair .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, such as doxorubicin . Additionally, the compound’s stability may be affected by pH levels . .

Analyse Biochimique

Biochemical Properties

PFI-3 binds selectively to the bromodomains of SMARCA2 and SMARCA4 . These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in DNA repair . By inhibiting these bromodomains, this compound disrupts the function of the SWI/SNF complex and impairs the ability of cancer cells to repair DNA damage .

Cellular Effects

In cellular assays, this compound has been shown to sensitize several human cancer cell lines to DNA damage induced by chemotherapeutic drugs . This effect is particularly pronounced in cancer cells that rely on the SWI/SNF complex for DNA repair . This compound itself has little toxicity as a single agent, but it enhances the cytotoxic effects of DNA-damaging drugs .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the bromodomains of SMARCA2 and SMARCA4 . This prevents these proteins from binding to chromatin, thereby disrupting the function of the SWI/SNF complex . As a result, the DNA repair process is impaired, leading to an increase in DNA damage and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on cancer cells have been studied over time in laboratory settings . While this compound itself has little toxicity, it has been shown to enhance the cytotoxic effects of DNA-damaging drugs over time . This suggests that this compound could be used as a sensitizing agent in cancer chemotherapy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PFI-3 est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire tout en maintenant des mesures strictes de contrôle de la qualité. Cela inclut l'optimisation des conditions de réaction, des étapes de purification et la garantie de la cohérence du produit final. L'utilisation de réacteurs automatisés et de techniques analytiques avancées contribue à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

PFI-3 subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : impliquent généralement des nucléophiles tels que des amines ou des thiols.

Réactions d'oxydation : peuvent être réalisées à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés de this compound avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels existants .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme sonde chimique pour étudier la fonction des bromodomaines dans le remodelage de la chromatine.

Biologie : Aide à comprendre le rôle de SMARCA2 et SMARCA4 dans le maintien et la différenciation des cellules souches.

Médecine : Étudié pour son potentiel à sensibiliser les cellules cancéreuses aux chimiothérapies qui endommagent l'ADN en inhibant la liaison de la chromatine SWI/SNF

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les bromodomaines.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement aux bromodomaines de SMARCA2 et SMARCA4, perturbant ainsi leur fonction dans le remodelage de la chromatine. Cette inhibition conduit à des défauts dans la réparation des cassures double brin et à des aberrations dans les points de contrôle des dommages, entraînant finalement une augmentation de la mort cellulaire par nécrose et sénescence . Les cibles moléculaires impliquées incluent les bromodomaines de SMARCA2 et SMARCA4, qui sont essentiels pour le recrutement de complexes transcriptionnels impliqués dans la réparation des dommages à l'ADN .

Comparaison Avec Des Composés Similaires

Composés similaires

PFI-1 : Un autre inhibiteur de bromodomaine avec un profil de sélectivité différent.

JQ1 : Un inhibiteur de bromodomaine bien connu ciblant BRD4.

I-BET762 : Cible les bromodomaines de la famille BET.

Unicité de PFI-3

This compound est unique par sa haute sélectivité pour les bromodomaines de SMARCA2 et SMARCA4, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces protéines dans le remodelage de la chromatine et la régulation des gènes. Contrairement à d'autres inhibiteurs de bromodomaines, this compound a montré des effets hors cible minimes, améliorant son utilité à la fois en recherche et dans les applications thérapeutiques potentielles .

Propriétés

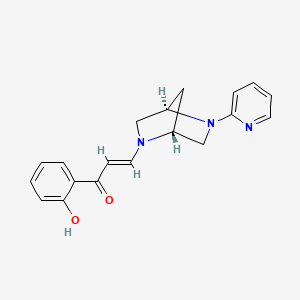

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAICWLVUAKEPB-QSTFCLMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

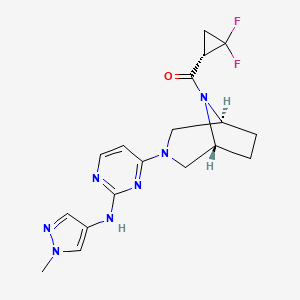

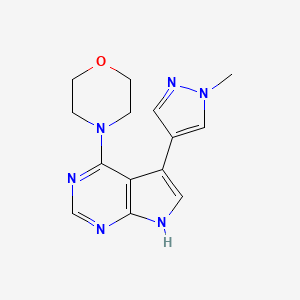

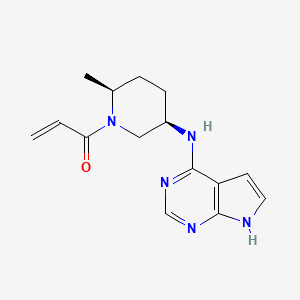

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)